Benzyl ethyl malonate

Übersicht

Beschreibung

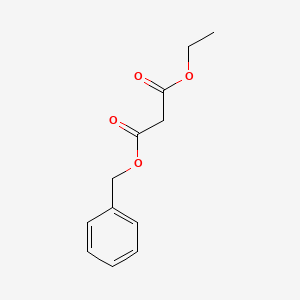

Benzyl ethyl malonate is an organic compound with the chemical formula C12H14O4. It is a colorless liquid with an aromatic flavor, soluble in common organic solvents such as ethanol and ether . This compound is stable to air and water and is often used as an intermediate in organic synthesis, particularly in the production of various drugs and pesticides .

Vorbereitungsmethoden

Benzyl ethyl malonate can be synthesized through the condensation reaction of benzyl magnesium bromide and acetylacetone . The general steps involved in the preparation include:

Deprotonation: A base removes the most acidic proton from the ester to form an enolate.

Nucleophilic Substitution: The enolate acts as a nucleophile in an SN2 reaction with an alkyl halide to form a new carbon-carbon bond.

Hydrolysis: Acidic hydrolysis of the ester to give a carboxylic acid.

Decarboxylation: Heating the carboxylic acid results in decarboxylation to give an enol, which tautomerizes back to the carboxylic acid.

Analyse Chemischer Reaktionen

Benzyl ethyl malonate undergoes several types of chemical reactions:

Alkylation: The compound can be alkylated at the carbon alpha to both carbonyl groups.

Hydrolysis: Acidic hydrolysis converts the ester groups into carboxylic acids.

Decarboxylation: Upon heating, the carboxylic acid undergoes decarboxylation to yield an enol.

Common reagents used in these reactions include alkyl halides for nucleophilic substitution and acids for hydrolysis . Major products formed from these reactions include substituted acetic acids and enols .

Wissenschaftliche Forschungsanwendungen

Benzyl ethyl malonate is used in various scientific research applications:

Wirkmechanismus

The mechanism of action of benzyl ethyl malonate involves its role as an intermediate in organic synthesis. The compound undergoes deprotonation to form an enolate, which then participates in nucleophilic substitution reactions to form new carbon-carbon bonds . The enolate can also undergo hydrolysis and decarboxylation to yield various products .

Vergleich Mit ähnlichen Verbindungen

Benzyl ethyl malonate is similar to other malonic esters, such as diethyl malonate and dimethyl malonate . it is unique due to its benzyl group, which imparts different reactivity and properties compared to other malonic esters . Similar compounds include:

Diethyl malonate: Used in the synthesis of barbiturates and other pharmaceuticals.

Dimethyl malonate: Commonly used in organic synthesis as a building block.

This compound’s unique structure allows for specific applications in the synthesis of complex organic molecules and pharmaceuticals .

Biologische Aktivität

Benzyl ethyl malonate is an important compound in organic chemistry, particularly known for its applications as a pharmaceutical intermediate. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound (C₁₈H₁₈O₄) is an ester derivative of malonic acid. It consists of a benzyl group attached to one end and an ethyl group on the other, contributing to its solubility in various solvents including water and alcohol . Its solubility characteristics make it a suitable candidate for various biological applications.

Synthesis Methods

The synthesis of this compound typically involves the esterification of malonic acid with benzyl alcohol and ethanol. Various methods have been reported, including:

- Direct Esterification : Utilizing acid catalysts to promote the reaction between malonic acid and alcohols.

- Transesterification : Involving the exchange of the alkoxy group in an ester with an alcohol.

Table 1 summarizes different synthetic routes and yields reported in literature.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound and its derivatives against various bacterial strains. A notable study assessed its effectiveness against Staphylococcus aureus, revealing significant antibacterial properties. The structure-activity relationship (SAR) indicated that modifications to the benzyl group could enhance antimicrobial efficacy .

Cytotoxicity Studies

Cytotoxicity assays conducted on cancer cell lines have shown that this compound exhibits selective cytotoxic effects. For instance, it has been tested against several human cancer cell lines, revealing IC50 values that suggest potential as an anticancer agent. Table 2 presents IC50 values for different cell lines.

Case Study 1: Antibacterial Activity

A study published in Organic & Biomolecular Chemistry evaluated the antibacterial properties of this compound derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that certain derivatives exhibited enhanced activity compared to the parent compound, suggesting modifications can lead to more potent agents .

Case Study 2: Anticancer Efficacy

In another investigation, researchers explored the anticancer potential of this compound in vitro. The study demonstrated that the compound induced apoptosis in cancer cells through a mitochondrial-mediated pathway, highlighting its potential as a therapeutic agent .

Eigenschaften

IUPAC Name |

3-O-benzyl 1-O-ethyl propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-2-15-11(13)8-12(14)16-9-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGNOCUSLPSCMLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00340170 | |

| Record name | Benzyl ethyl malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00340170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42998-51-6 | |

| Record name | Benzyl ethyl malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00340170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is notable about the catalytic activity of sulfate-modified catalysts in the synthesis of benzyl ethyl malonate?

A1: The research article [] highlights the effectiveness of various sulfate-modified catalysts in the transesterification reaction of diethyl malonate with benzyl alcohol to produce this compound and dibenzyl malonate. While all tested catalysts (except S-Al2O3) demonstrated activity, S-ZrO2 and S-MC exhibited good percentage yields (70% and 73% respectively) of total transesterification products. Interestingly, S-CNTs showed 100% selectivity towards this compound formation. The study concluded that moderate strength acid sites on the catalysts play a crucial role in the transesterification process.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.